Diastereomeric Separation Requirement in Nirogacestat Synthesis: (2R) vs. (2S) Configurational Assignment by Chiral HPLC and X-Ray Crystallography
In the published synthetic route for nirogacestat (Brodney et al., 2011), reductive amination of 6,8-difluoro-2-tetralone (compound 10) with (S)-Boc-norvaline tert-butyl ester generates a mixture of two diastereomers at the tetralin C-2 position, which are separated by chiral HPLC to afford the desired (2S)-configured intermediate 11 as the single diastereomer [1]. The undesired diastereomer separated in this step corresponds to the (2R)-configured compound (CAS 865774-84-1). The stereochemistry of the desired (2S)-diastereomer was unequivocally confirmed by single-crystal X-ray analysis [1]. This diastereomer separation is critical: the (2R)-diastereomer, if carried forward, would yield the (R,S)-nirogacestat diastereomer, which lacks the pharmacological activity profile of the approved (S,S)-API [2]. The patent literature (US 12,110,277) explicitly identifies that known routes offer few points for impurity control and that stereochemical integrity must be maintained through the process [3].
| Evidence Dimension | Stereochemical identity and process fate in nirogacestat synthesis |
|---|---|
| Target Compound Data | (2R)-diastereomer (CAS 865774-84-1): removed as undesired diastereomer during chiral HPLC separation; serves as process-related impurity reference standard [1] |
| Comparator Or Baseline | (2S)-diastereomer (CAS 865774-79-4): isolated as the desired single diastereomer (intermediate 11); stereochemistry confirmed by X-ray; carried forward to API [1] |
| Quantified Difference | The two diastereomers are baseline-resolved by chiral HPLC; the (2S)-diastereomer is isolated in 20–45% yield over 2 steps (reductive amination + chiral separation) [1] |
| Conditions | Chiral HPLC separation following reductive amination of 6,8-difluoro-2-tetralone with (S)-Boc-norvaline tert-butyl ester; single-crystal X-ray analysis for absolute configuration confirmation [1] |
Why This Matters
This establishes that CAS 865774-84-1 is not merely an alternative stereoisomer but the specific undesired diastereomer that must be analytically resolved and quantified in any nirogacestat manufacturing process; its availability as a characterized reference standard directly supports method development and regulatory compliance.
- [1] Brodney, M.A., et al. Design, synthesis, and in vivo characterization of a novel series of tetralin amino imidazoles as γ-secretase inhibitors: Discovery of PF-3084014. Bioorg. Med. Chem. Lett. 21(9), 2637-2640 (2011). View Source
- [2] NCATS Inxight Drugs. Nirogacestat: (S)-2-(((S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl)amino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide. View Source
- [3] US Patent 12,110,277. Synthesis of Nirogacestat. Issued October 8, 2024. Field of the Disclosure. View Source
